molecular formula C18H17FN2O2 B4471661 N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide

Cat. No.: B4471661
M. Wt: 312.3 g/mol
InChI Key: LSZGYUIQUWPNTM-UHFFFAOYSA-N
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Description

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a methylphenyl group, and a fluorobenzamide group

Preparation Methods

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bondsThe reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, scalability, and safety. These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group and the fluorobenzamide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that affect enzyme function .

Comparison with Similar Compounds

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-11-6-9-13(10-16(11)21-17(22)12-7-8-12)20-18(23)14-4-2-3-5-15(14)19/h2-6,9-10,12H,7-8H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZGYUIQUWPNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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